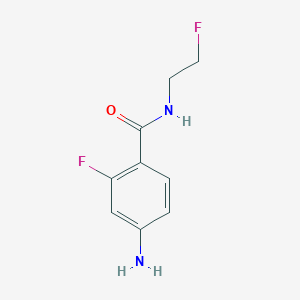

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide

Overview

Description

Synthesis Analysis

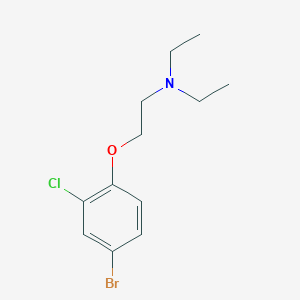

The synthesis of similar compounds, such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Scientific Research Applications

Alzheimer's Disease and Cognitive Impairment

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide derivatives have been utilized as molecular imaging probes, particularly in the study of Alzheimer's disease (AD) and mild cognitive impairment (MCI). For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used in positron emission tomography (PET) scans to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of AD patients, subjects with MCI, and control individuals. The study revealed significant decreases in receptor densities in AD patients, particularly in the hippocampi and raphe nuclei. These decreases correlated with worsening clinical symptoms and were confirmed by in vitro digital autoradiography with the same compound (Kepe et al., 2006).

Synthetic Chemistry and Material Science

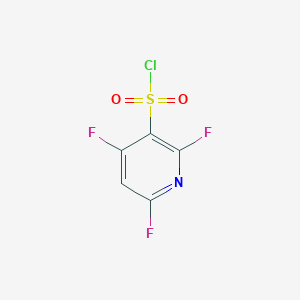

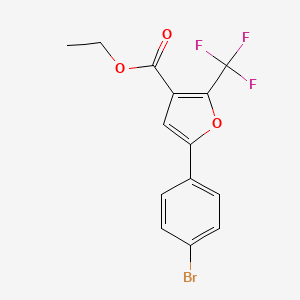

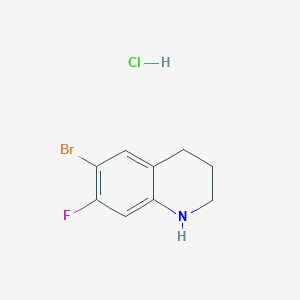

The compound has relevance in synthetic chemistry, particularly in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study detailed the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process highlights the compound's utility in diverse synthetic applications and its role in understanding reaction mechanisms and selectivity based on density functional theory (DFT) studies (Jia-Qiang Wu et al., 2017).

Antiviral and Anticancer Research

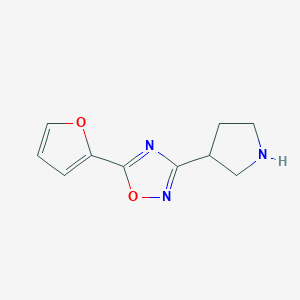

Derivatives of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide have been explored for potential antiviral and anticancer activities. For instance, fluorine-substituted 1,2,4-triazinones, synthesized from derivatives of the compound, showed promising anti-HIV-1 and CDK2 inhibition activities. Some of these compounds demonstrated dual anti-HIV and anticancer activities, indicating their potential therapeutic applications (M. Makki et al., 2014).

Pharmaceutical Synthesis

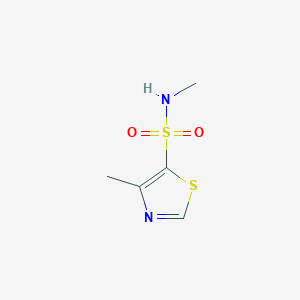

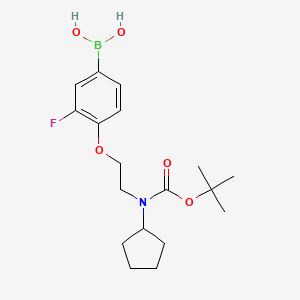

The compound is instrumental in pharmaceutical synthesis. A study detailed a convenient and concise synthesis of 4-amino-2-fluoro-N-methyl-benzamide, an intermediate in the synthesis of various pharmaceuticals. The process involved oxidation, chlorination, amination, and hydrogenation steps, showcasing the compound's utility in producing pharmaceutical intermediates with high yields (Defeng Xu et al., 2013).

Safety And Hazards

properties

IUPAC Name |

4-amino-2-fluoro-N-(2-fluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKHAQUCOATAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)